N-[4-(difluoromethoxy)phenyl]oxan-4-amine
Description
N-[4-(Difluoromethoxy)phenyl]oxan-4-amine (CAS: 1094442-23-5) is a heterocyclic amine with the molecular formula C₁₂H₁₅F₂NO₂ and a molecular weight of 243.25 g/mol . The compound features an oxane (tetrahydropyran) ring substituted at the 4-position with a 4-(difluoromethoxy)phenyl group. The difluoromethoxy moiety (-OCF₂H) enhances electronegativity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-12(14)17-11-3-1-9(2-4-11)15-10-5-7-16-8-6-10/h1-4,10,12,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFFHQHBKIQTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Difluoromethoxy)phenyl]oxan-4-amine typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl derivative. One common approach is the reaction of 4-aminophenol with difluoromethyl ether under acidic conditions to introduce the difluoromethoxy group. Subsequent steps may include the formation of the oxan-4-amine moiety through cyclization reactions and further functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(Difluoromethoxy)phenyl]oxan-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(Difluoromethoxy)phenyl]oxan-4-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
N-[4-(Difluoromethoxy)phenyl]oxan-4-amine can be compared to other similar compounds, such as N-[4-(methoxy)phenyl]oxan-4-amine and N-[4-(fluoromethoxy)phenyl]oxan-4-amine. These compounds share structural similarities but differ in the nature of the substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Influence: The oxane ring in the target compound provides a six-membered oxygen-containing ring, balancing conformational flexibility and solubility. Pyrimidine-based analogs () exhibit planar aromatic cores, favoring intercalation or hydrogen bonding in biological systems .
Substituent Effects: The para-difluoromethoxy group in the target compound offers superior electronegativity and resistance to oxidative metabolism compared to mono-fluorinated () or non-fluorinated analogs .
Biological Implications :
- The difluoromethoxy moiety is associated with prolonged half-lives in vivo, as seen in FDA-approved drugs (e.g., roflumilast). This suggests the target compound could be optimized for sustained activity .
- Sulfonyl and furyl groups () broaden interaction profiles, enabling multi-target inhibition but complicating pharmacokinetics .
Biological Activity
N-[4-(difluoromethoxy)phenyl]oxan-4-amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies. The information presented here is drawn from diverse sources to ensure a well-rounded understanding of this compound.
Chemical Structure
This compound has the following chemical structure:
- Molecular Formula : C9H10F2N2O
- Molecular Weight : 196.19 g/mol
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:
- Nitric Oxide (NO) Mimetic Activity : Compounds in this class have shown potential in enhancing NO/cGMP signaling pathways, which are critical in neuroprotection and treatment of neurodegenerative diseases such as Alzheimer's disease .
- Antiviral Properties : Certain analogues have demonstrated efficacy against human adenovirus (HAdV), indicating potential applications in treating viral infections, particularly in immunocompromised patients .
In Vitro Studies
In vitro studies have evaluated the neuroprotective effects of related compounds, demonstrating that they can protect neuronal cells from oxidative stress. For instance, furoxans similar to this compound exhibited significant neuroprotection in primary cortical cell cultures subjected to oxygen-glucose deprivation (OGD) .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | Neuroprotection | TBD | TBD |
| Furoxan 5a | Neuroprotection | 1.9 | High |
| Compound 15 (HAdV inhibitor) | Antiviral | 0.27 | >100 |
Table 2: Structural Variants and Their Activities
| Compound Variant | Structural Feature | Biological Activity |
|---|---|---|
| Furoxan 5a | -OCHF2 group | Neuroprotective |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Antiviral properties | Effective against HAdV |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study by Schiefer et al. explored the neuroprotective effects of furoxans similar to this compound. The results indicated that these compounds could restore long-term potentiation (LTP) disrupted by amyloid-beta oligomers, suggesting potential therapeutic applications in Alzheimer's disease .
Case Study 2: Antiviral Efficacy Against HAdV
Research on a series of substituted benzamide analogues revealed that certain compounds exhibited strong antiviral activity against HAdV with low cytotoxicity. This suggests that similar structural modifications on this compound could yield effective antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
